(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile
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Overview
Description
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 7, a dihydroisoquinoline core, and an acetonitrile group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another method includes the reaction of the enamine form of the compound with acyl iso(thio)cyanates, resulting in high yields of 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and acetonitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include acyl iso(thio)cyanates, primary amines, formaldehyde, p-benzoquinone, oxalyl chloride, and β-nitrostyrene . Reaction conditions vary depending on the desired product but often involve the use of solvents such as polyphosphoric acid and specific temperature and pressure conditions.
Major Products
Major products formed from these reactions include 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines, thiouracyloisoquinolines, N-substituted tetrahydropyrimidinoisoquinolines, and fused 5-hydroxyindolo-, dioxopyrrolo-, pyrroloisoquinolines .
Scientific Research Applications
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and derivatives.
Biology: The compound’s derivatives have shown potential biological activity, making it a subject of interest in biological research.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile
Uniqueness
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group
Properties
CAS No. |
160446-14-0 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-7-10-3-5-15(6-4-14)9-11(10)8-13(12)17-2/h7-8H,3,5-6,9H2,1-2H3 |
InChI Key |
SXRFKBWAUGWXIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC#N)OC |
Origin of Product |
United States |
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